![molecular formula C24H15Br2N B6324919 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole CAS No. 1221237-88-2](/img/structure/B6324919.png)
9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a biphenyl group and two bromine atoms attached to the carbazole core, which can influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the biphenyl group with the brominated carbazole using a suitable coupling reagent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The biphenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole core.
Scientific Research Applications
9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole has several scientific research applications:
Organic Electronics: It can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: The compound’s structure allows for potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and bromine substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the biphenyl group and bromine atoms, resulting in different chemical properties.
3,6-Dibromocarbazole: Similar bromination pattern but lacks the biphenyl group.
9-(4-Biphenyl)carbazole: Similar structure but with different substitution patterns.
Uniqueness
9-([1,1’-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole is unique due to the presence of both the biphenyl group and bromine atoms, which can significantly influence its reactivity and applications. The combination of these substituents allows for versatile chemical modifications and potential use in various fields.
Properties
IUPAC Name |
3,6-dibromo-9-(3-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYOPWQNQPGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)
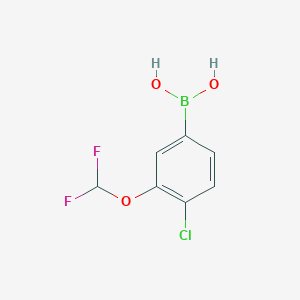


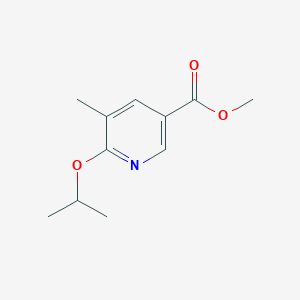
![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)
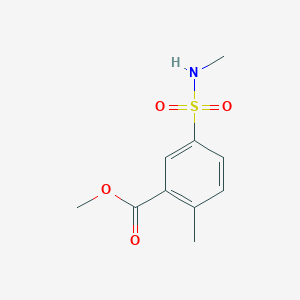
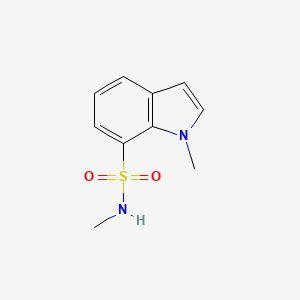
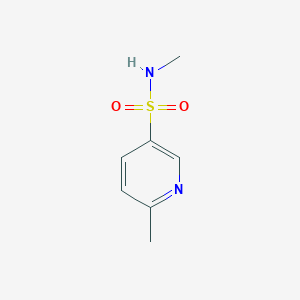
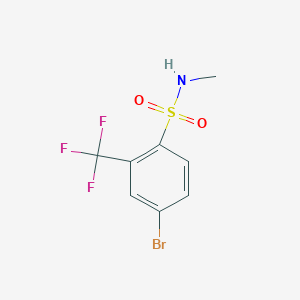

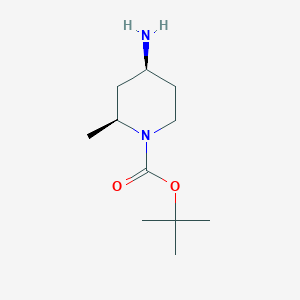

![Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)
